Chlorine trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

decomposes in cold and hot water

Solubility in water: reaction

Reacts

Synonyms

Canonical SMILES

Nuclear Fuel Processing

- Uranium Hexafluoride Production: One of the primary applications of ClF₃ in research is the production of Uranium Hexafluoride (UF₆) for use in nuclear fuel reprocessing. ClF₃ reacts with uranium metal to form the volatile UF₆ which can be easily separated and enriched for nuclear fuel production [].

Fluorination Research

Fluorination of Inert Materials

Due to its highly reactive nature, ClF₃ is used to fluorinate various inert materials for research purposes. This includes studies on the creation of novel fluorinated materials with specific properties for applications in material science and catalysis.

High-Temperature Fluorination Studies

ClF₃'s ability to function at high temperatures makes it useful for studying the fluorination behavior of various materials under extreme conditions. This research helps scientists understand the thermodynamics and kinetics of fluorination reactions at high temperatures.

Advanced Material Cleaning

- Semiconductor Chamber Cleaning: In the semiconductor industry, ClF₃ is used as a cleaning agent for Chemical Vapor Deposition (CVD) chambers. Unlike other cleaning methods, ClF₃ doesn't require plasma activation and can effectively remove semiconductor material from chamber walls at high temperatures []. This allows for in-situ cleaning without dismantling the chamber, which is crucial for maintaining a sterile and efficient production environment.

Rocket Propellant Research

- Hypergolic Ignition Studies: The hypergolic nature of ClF₃ (meaning it ignites spontaneously upon contact with certain fuels) has made it a subject of research for high-performance rocket propellants. However, its extreme reactivity and handling difficulties pose challenges for practical application [].

Chlorine trifluoride is an interhalogen compound with the chemical formula ClF₃. It exists as a colorless gas or a pale greenish-yellow liquid under pressure, characterized by a pungent odor. Chlorine trifluoride is known for its extreme reactivity and oxidizing properties, making it a highly corrosive substance that can ignite many materials spontaneously upon contact. It is classified as a severe irritant to skin, eyes, and respiratory systems, with exposure potentially leading to serious health effects, including lung damage and chemical burns .

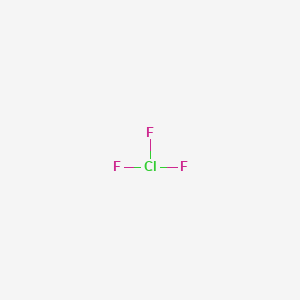

The molecular structure of chlorine trifluoride exhibits a T-shaped geometry due to the presence of three bond pairs and two lone pairs of electrons around the central chlorine atom. This configuration aligns with the predictions made by Valence Shell Electron Pair Repulsion theory, which accounts for the spatial arrangement of electron pairs around a central atom .

- Reaction with Water: Chlorine trifluoride reacts violently with water, producing hydrogen fluoride, hydrochloric acid, and oxygen:

This reaction is exothermic and can lead to thermal burns upon exposure .

- Reaction with Metals: It reacts with various metals to produce metal fluorides. For example:

This reaction is used in nuclear fuel processing to convert uranium into gaseous uranium hexafluoride .

- Decomposition: Upon heating, chlorine trifluoride can decompose into chlorine monofluoride and fluorine:

Chlorine trifluoride poses significant health risks due to its corrosive nature. Exposure can lead to severe chemical burns on skin and respiratory tract irritation. Inhalation of chlorine trifluoride can result in pulmonary edema and other serious lung injuries. Animal studies have shown that concentrations as low as 400 ppm can be lethal within a short exposure time . The compound's ability to ignite living tissue further emphasizes its hazardous biological activity.

Chlorine trifluoride can be synthesized through several methods:

- Direct Fluorination: The most common method involves the direct reaction of chlorine gas with fluorine gas:

- From Chlorine Monofluoride: Chlorine trifluoride can also be produced by reacting chlorine monofluoride with additional fluorine:

These reactions typically require controlled conditions due to the high reactivity of both reactants .

Chlorine trifluoride has several industrial applications:

- Fluorinating Agent: It is widely used as a fluorinating agent in organic synthesis and material processing.

- Rocket Propellant: Historically, it has been utilized in rocket propellants due to its hypergolic properties.

- Nuclear Industry: Chlorine trifluoride plays a crucial role in nuclear fuel processing, specifically in converting uranium into gaseous uranium hexafluoride for enrichment processes.

- Plasma Cleaning: In the semiconductor industry, it is employed for plasma cleaning and etching operations due to its ability to remove unwanted materials effectively .

Studies have shown that chlorine trifluoride interacts violently with various substances, including organic materials, metals, and glass. Its interactions often lead to combustion or explosive reactions. For instance, it can ignite hydrocarbons and halocarbons even at low temperatures. The compound also reacts adversely with water-based fire suppressants, rendering them ineffective during firefighting efforts .

Chlorine trifluoride shares similarities with several other interhalogen compounds but exhibits unique properties that set it apart:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Chlorine Monofluoride | ClF | Less reactive than chlorine trifluoride |

| Bromine Trifluoride | BrF₃ | Lower oxidation potential compared to ClF₃ |

| Iodine Pentafluoride | IF₅ | More stable but less reactive than ClF₃ |

| Fluorine | F₂ | Highly reactive but not an interhalogen |

Chlorine trifluoride's extreme oxidizing ability makes it particularly unique among these compounds; it can ignite many materials spontaneously without an external ignition source, which is not common among other similar compounds .

Chlorine trifluoride was first synthesized in 1930 by German chemists Otto Ruff and H. Krug, who prepared it through the direct fluorination of chlorine [25] [29]. This groundbreaking work established the fundamental reaction pathway that would become the foundation for all future production methods of this compound [27]. The initial synthesis involved the reaction of elemental chlorine with fluorine gas, which also produced chlorine monofluoride as an intermediate product [2] [28].

The basic chemical reaction for this synthesis can be represented as:

This direct fluorination reaction was conducted at elevated temperatures, typically around 300°C, often utilizing a metal catalyst to facilitate the reaction [4] [6]. The resulting mixture contained both chlorine trifluoride and chlorine monofluoride, which necessitated separation through distillation processes to obtain pure chlorine trifluoride [28] [34].

Early production methods faced significant challenges related to the extreme reactivity of both the reactants and the product [25] [30]. The researchers had to develop specialized equipment capable of withstanding the corrosive nature of fluorine gas and chlorine trifluoride [31]. Despite these challenges, the direct fluorination route proved to be effective and remained the primary synthesis method for decades [2] [27].

An alternative pathway discovered during early research involved the reaction of chlorine monofluoride with additional fluorine gas [3] [7]:

ClF + F₂ → ClF₃

This two-step process sometimes offered advantages in controlling the reaction conditions and improving yield, though it required the initial preparation of chlorine monofluoride [3] [4].

The historical significance of Ruff and Krug's work extends beyond the mere synthesis of a new compound, as it opened up an entire field of interhalogen chemistry that would later find applications in various industries [26] [31].

Industrial-Scale Production Processes

Modern industrial production of chlorine trifluoride has evolved significantly from the laboratory methods developed by Ruff and Krug, with several processes optimized for large-scale manufacturing [9] [11]. The primary industrial synthesis route continues to be based on the direct reaction between chlorine and fluorine gases, but with substantial improvements in reactor design, process control, and safety measures [1] [12].

Catalytic Production Methods

Industrial production typically employs catalytic reactors filled with metal fluoride catalysts to enhance reaction efficiency and control [9] [32]. Common catalysts include cobalt fluoride and nickel fluoride, which facilitate the fluorination reaction at lower temperatures than would otherwise be required [32] [33]. The catalytic process generally operates at temperatures between 100-400°C and pressures ranging from slightly negative (-0.09 MPa) to positive (0.6 MPa), depending on the specific production method [9] [1].

A typical industrial production setup includes the following components:

- A catalytic reactor containing metal fluoride pellets

- Gas handling systems for chlorine, fluorine, and diluent gases

- Cryogenic collection systems for product isolation

- Storage and purification systems [9] [12]

The reaction in industrial settings is often carried out with precise control of the chlorine-to-fluorine ratio, typically maintaining excess fluorine to drive the reaction to completion [1] [11]. Diluent gases such as nitrogen or helium are frequently employed to moderate the reaction and improve safety [9] [12].

Production Scale and Economics

Global production of chlorine trifluoride has grown steadily to meet increasing demand from the semiconductor, nuclear, and aerospace industries [37] [38]. Current global production capacity is estimated to be several hundred tons annually, with market valuations ranging from approximately USD 68.6 million in 2024 to projected values of USD 82.81-96 million by 2030-2032 [37] [40] [41].

The production economics are influenced by raw material costs, energy requirements, and the sophisticated equipment needed for safe handling [11] [42]. While the theoretical production cost of chlorine trifluoride could be relatively low (estimated at about $1 per kilogram if mass-produced), the actual commercial price is significantly higher due to specialized production and handling requirements [29] [11].

| Year | Global Market Size (USD Million) | Projected CAGR (%) | Source |

|---|---|---|---|

| 2023 | 48.0 - 54.4 | 4.3 - 4.7 | [40] [39] |

| 2024 | 68.6 | 4.7 | [37] |

| 2032-2033 | 79.6 - 96.0 | 4.3 - 4.7 | [39] [40] |

The industrial production process has been refined to achieve yields of up to 82% with product purities of 98% or higher [32] [11]. These improvements have made commercial-scale production economically viable despite the challenges associated with handling such a reactive compound [11] [42].

Purity Optimization and Contaminant Mitigation Strategies

The production of high-purity chlorine trifluoride is essential for its applications in the semiconductor industry and other specialized fields [13] [15]. Electronic-grade chlorine trifluoride requires purities of at least 99.9%, with strict limits on various impurities [15] [38].

Common Impurities and Purification Challenges

The primary impurities found in crude chlorine trifluoride include:

- Hydrogen fluoride (most common impurity)

- Chlorine monofluoride

- Unreacted chlorine and fluorine

- Nitrogen compounds (when nitrogen is used as a diluent)

- Moisture and oxygen-containing compounds [15] [16]

Purification is complicated by the extreme reactivity of chlorine trifluoride, which limits the materials and methods that can be employed [16] [12]. Additionally, some impurities have similar physical properties to chlorine trifluoride, making separation challenging [15] [34].

Distillation and Cryogenic Separation

The most widely used industrial purification method involves fractional distillation in specialized distillation columns constructed from materials resistant to chlorine trifluoride [15] [34]. The process typically operates under controlled temperature and pressure conditions to separate chlorine trifluoride from lower and higher boiling point impurities [15] [1].

A typical purification process includes:

- Initial crude product collection in cryogenic traps (typically at temperatures between -100°C and 0°C)

- Transfer to distillation columns with reflux capabilities

- Precise temperature control to separate volatile impurities

- Collection of purified chlorine trifluoride [9] [15]

The distillation process takes advantage of the differences in boiling points between chlorine trifluoride (11.75°C) and its common impurities [11] [34]. Low-boiling impurities are removed from the top of the column, while higher-boiling compounds are retained at the bottom [15] [34].

System Preparation and Contamination Prevention

Preventing contamination during production and handling is critical for maintaining purity [12] [16]. Industrial practices include:

- Rigorous cleaning of all equipment using oxygen-service protocols

- Passivation of surfaces with fluorine gas to create protective metal fluoride films

- Elimination of moisture through extensive purging with dry, inert gases

- Minimization of mechanical connections and elastomeric materials that could introduce contaminants

- Continuous monitoring of system integrity [12] [16]

The passivation process is particularly important, as it creates a thin metal fluoride layer on surfaces that resists further reaction with chlorine trifluoride [12] [16]. This is typically accomplished by gradually increasing the concentration of fluorine or chlorine trifluoride in the system while monitoring for any unexpected reactions [16] [12].

Quality Control and Purity Analysis

Industrial production facilities employ sophisticated analytical techniques to verify the purity of chlorine trifluoride [11] [15]. These include:

- Gas chromatography for impurity detection

- Infrared spectroscopy for compound identification

- Mass spectrometry for trace analysis

- Chemical reactivity tests to assess performance characteristics [11] [15]

The electronic-grade chlorine trifluoride market demands increasingly stringent purity specifications, with some applications requiring impurity levels below parts per million [13] [38]. This has driven continuous improvement in purification technologies and quality control methods [15] [11].

Physical Description

NEARLY COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas or a greenish-yellow liquid (below 53°F) with a somewhat sweet, suffocating odor.

Colorless gas or a greenish-yellow liquid (below 53°F) with a somewhat sweet, suffocating odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or a greenish-yellow liquid (below 53 degrees F) [Note: Shipped as a liquefied compressed gas].

XLogP3

Boiling Point

11.75 °C

12 °C

53°F

Vapor Density

Relative vapor density (air = 1): 3.18

3.21

Density

1.825 g/mL @ boiling point (liquid)

1.85 at 51.8°F

1.77 (Liquid at 53°F)

3.21(relative gas density)

Odor

Sweet, irritating odor.

Somewhat sweet, suffocating odor.

Melting Point

-76.34 °C

-76 °C

-105°F

UNII

GHS Hazard Statements

H270 (100%): May cause or intensify fire;

oxidizer [Danger Oxidizing gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at -71.8 °C; 400 mm Hg at -4.9 °C; 760 mm Hg at 11.5 °C

1.4 atm

Pictograms

Oxidizer;Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

MAY BE PURIFIED BY DISTILLATION IN SUITABLE STEEL APPARATUS

General Manufacturing Information

As of 1993, Air Products and Chemicals, Inc was the only US produce